2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide
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Description
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTA, which is the abbreviation of its chemical name. MTA is a thiazole-based compound that has shown promising results in scientific research as an inhibitor of various enzymes and as a potential therapeutic agent.
Scientific Research Applications
Biological Activities and Antitumor Evaluation
A variety of studies have explored the synthesis and biological activities of compounds structurally related to 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide, focusing on their potential applications in medicinal chemistry. These compounds, often derivatives of thiazole or benzothiazole, have been investigated for their diverse biological activities, including antioxidant, antibacterial, urease inhibition, and antitumor effects.
Synthesis and Biological Activities : The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides through C-C coupling methodology has demonstrated various biological activities such as antioxidant, haemolytic, antibacterial, and urease inhibition. Specifically, compounds in this category have shown significant activity in urease inhibition, surpassing standard treatments in bioassays. Molecular docking studies suggest that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a critical role in enzyme inhibition (Gull et al., 2016).
Antitumor Evaluation : Research into the antitumor activities of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has revealed high inhibitory effects against various human cancer cell lines. The synthesis process emphasizes regioselective attack and cyclization, yielding compounds with significant in vitro antiproliferative activity. This highlights the potential of these derivatives for further biological investigation and their role in anticancer research (Shams et al., 2010).
properties
IUPAC Name |
N-(2-methylphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-14-7-9-16(10-8-14)12-24-20-21-17(13-25-20)11-19(23)22-18-6-4-3-5-15(18)2/h3-10,13H,11-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOZXCNJHGUUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide |
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